molecular formula C23H21Cl3N2O4 B4344537 [4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B4344537
M. Wt: 495.8 g/mol
InChI Key: RFXTWTLPQIEWIO-UHFFFAOYSA-N
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Description

[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a furan ring substituted with a trichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Synthesis of 4-(4-METHOXYPHENYL)PIPERAZINE: This can be achieved by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Formation of 5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAN: This intermediate can be synthesized by reacting 2,4,6-trichlorophenol with furfural in the presence of a base.

    Coupling Reaction: The final step involves coupling the two intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and trichlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with similar compounds such as:

    4-Methoxyphenethylamine: Known for its use in synthesizing various derivatives.

    Caffeine: Another compound with a complex structure and diverse applications.

    Quaternary Ammonium Compounds: Known for their use in drug development and other applications.

This compound , distinguishing it from other related compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3N2O4/c1-30-17-4-2-16(3-5-17)27-8-10-28(11-9-27)23(29)21-7-6-18(32-21)14-31-22-19(25)12-15(24)13-20(22)26/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXTWTLPQIEWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 5
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
Reactant of Route 6
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[4-(4-METHOXYPHENYL)PIPERAZINO]{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

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